Chloroacetic acid-d3

Catalog No.
S871873
CAS No.
1796-85-6
M.F
C2H3ClO2
M. Wt
97.512
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetic acid-d3

CAS Number

1796-85-6

Product Name

Chloroacetic acid-d3

IUPAC Name

deuterio 2-chloro-2,2-dideuterioacetate

Molecular Formula

C2H3ClO2

Molecular Weight

97.512

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD

InChI Key

FOCAUTSVDIKZOP-RIAYTAFFSA-N

SMILES

C(C(=O)O)Cl

Synonyms

CHLOROACETIC ACID-D3

Chloroacetic acid-d3 (ClCD2CO2D) is a fully deuterated, highly reactive carboxylic acid utilized primarily as a foundational building block for synthesizing isotopically labeled compounds. Commercially supplied at ≥98 atom % D isotopic purity, it retains the fundamental physicochemical profile of its unlabeled counterpart—including a melting point of 60–63 °C and a boiling point of 189 °C—while providing a +3 Da mass shift per incorporated molecule. Its molecular structure features a highly electrophilic alpha-carbon due to the adjacent chlorine atom, making it a highly efficient precursor for nucleophilic substitution (SN2) reactions. In procurement contexts, it is the standard reagent for introducing the -CD2CO2D moiety into amines, thiols, and alcohols to produce deuterated amino acids, chelating agents, and pharmaceutical internal standards .

Substituting Chloroacetic acid-d3 with related deuterated analogs or unlabeled forms fundamentally compromises synthetic utility and analytical downstream performance. Attempting to use Acetic acid-d4 as a cheaper deuterated precursor fails because it lacks the alpha-chloro leaving group, rendering it inert to the direct nucleophilic substitution required to build complex molecules like glycine-d5. Furthermore, substituting with partially deuterated Chloroacetic acid-d2 (ClCD2CO2H) introduces a protic carboxylate into the reaction matrix; during base-catalyzed aqueous syntheses, this proton rapidly exchanges, diluting the isotopic purity of the solvent system and lowering the overall deuterium enrichment of the final product. For quantitative mass spectrometry applications, failing to use the fully deuterated -d3 form results in incomplete mass shifts and unacceptable signal overlap with endogenous analytes .

Precursor Suitability: Alpha-Carbon Nucleophilic Substitution Efficiency

Chloroacetic acid-d3 is specifically procured for its ability to undergo rapid nucleophilic substitution at the alpha-carbon, a feature absent in non-halogenated deuterated acids. When subjected to amination or N-alkylation conditions (such as the synthesis of deuterated amino acids), the alpha-chloro group serves as an efficient leaving group, enabling >90% typical conversions. In contrast, Acetic acid-d4 is unreactive under identical mild substitution conditions, yielding <1% conversion. This structural difference makes the -d3 compound the mandatory choice for transferring the deuterated carboxymethyl group .

Evidence DimensionDirect alpha-substitution (SN2) capability
Target Compound DataChloroacetic acid-d3 (>90% typical conversion in N-alkylation)
Comparator Or BaselineAcetic acid-d4 (<1% conversion under mild SN2 conditions)
Quantified DifferenceEnables direct -CD2CO2D transfer, whereas the comparator is inert
ConditionsMild basic aqueous N-alkylation or amination

Buyers must select the chloro-substituted acid to successfully synthesize deuterated derivatives via direct nucleophilic substitution.

Isotopic Purity Retention in Multi-Equivalent Syntheses

In complex syntheses requiring multiple equivalents of the precursor, maintaining the isotopic integrity of the reaction matrix is critical. Chloroacetic acid-d3 (ClCD2CO2D) is fully deuterated, meaning it introduces zero protons into a D2O/NaOD solvent system. If Chloroacetic acid-d2 (ClCD2CO2H) is procured instead, each equivalent introduces a proton from the carboxylic acid group. In multi-equivalent reactions, this dilutes the deuterium pool proportionally to the equivalents used, risking H/D exchange at labile sites and reducing the final isotopic purity of the synthesized standard below the ≥98 atom % D threshold .

Evidence DimensionProton introduction per equivalent
Target Compound DataChloroacetic acid-d3 (0 equivalents of H+ introduced)
Comparator Or BaselineChloroacetic acid-d2 (1 equivalent of H+ introduced per molecule)
Quantified DifferencePrevents isotopic dilution in basic D2O matrices, maintaining ≥98 atom % D integrity
ConditionsBase-catalyzed multi-equivalent N-alkylation in D2O

Procuring the fully deuterated -d3 form is essential to prevent isotopic dilution and ensure the highest enrichment in downstream internal standards.

Mass Spectrometry Resolution for Internal Standards

The primary industrial driver for procuring Chloroacetic acid-d3 over its unlabeled counterpart is the generation of a distinct mass shift for quantitative LC-MS/MS internal standards. Each incorporated molecule of the -d3 precursor adds a +3 Da mass shift to the final product (e.g., forming heavy dl-adrenaline). Unlabeled chloroacetic acid provides no mass shift, resulting in 100% signal overlap with endogenous analytes. The +3 Da shift guarantees that the synthesized standards fall outside the natural isotopic envelope of the target analytes, allowing for precise quantification with negligible cross-talk [1].

Evidence DimensionMass shift per incorporated carboxymethyl group
Target Compound DataChloroacetic acid-d3 (+3 Da shift)
Comparator Or BaselineUnlabeled Chloroacetic acid (0 Da shift)
Quantified DifferenceProvides a +3 Da mass differential, eliminating signal overlap
ConditionsLC-MS/MS quantitative analysis of downstream synthesized products

This specific mass shift is the fundamental requirement for creating reliable internal standards for proteomics and metabolomics.

Synthesis of Deuterated Chelating Agents for MS Standards

Chloroacetic acid-d3 is the required precursor for synthesizing deuterated chelating agents (such as EDTA-d16) via multi-equivalent N-alkylation. Its fully deuterated nature prevents isotopic dilution in basic D2O media, ensuring the final product meets the ≥98 atom % D purity required for use as an internal standard in quantitative mass spectrometry [1].

Production of Heavy Pharmaceuticals and Amino Acids

This compound acts as the primary precursor for the commercial synthesis of deuterated amino acids (e.g., glycine-d5) and heavy pharmaceuticals like dl-adrenaline. The guaranteed +3 Da mass shift per substitution is critical for creating distinct m/z features used in pharmacokinetic tracing and metabolic profiling.

Mechanistic and Kinetic Isotope Effect (KIE) Studies

In physical organic chemistry, Chloroacetic acid-d3 is procured to probe reaction mechanisms where alpha-carbon deprotonation or substitution is the rate-determining step. Its high isotopic purity and predictable SN2 reactivity provide reliable quantitative baselines for measuring kinetic isotope effects against unlabeled chloroacetic acid.

XLogP3

0.2

Wikipedia

Chloro(~2~H_3_)acetic acid

Dates

Last modified: 08-15-2023

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